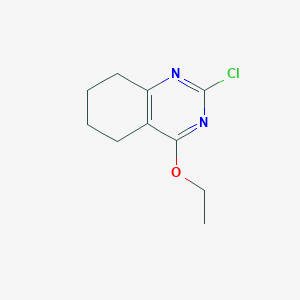

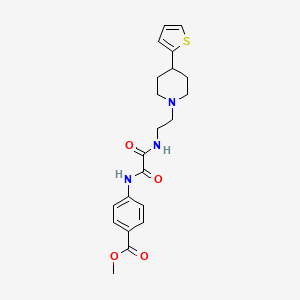

N-(4-chlorophenyl)-6-(isopropylsulfanyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-chlorophenyl)-6-(isopropylsulfanyl)nicotinamide” is a chemical compound. Its exact properties and applications are not available in my current knowledge base .

Synthesis Analysis

While specific synthesis methods for “N-(4-chlorophenyl)-6-(isopropylsulfanyl)nicotinamide” are not available, similar compounds such as “N-(4-chlorophenyl)formamide” and “4-chloroaniline” have been synthesized using various methods .Molecular Structure Analysis

The molecular structure of “N-(4-chlorophenyl)-6-(isopropylsulfanyl)nicotinamide” is not available in my current knowledge base .Chemical Reactions Analysis

Specific chemical reactions involving “N-(4-chlorophenyl)-6-(isopropylsulfanyl)nicotinamide” are not available in my current knowledge base .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-chlorophenyl)-6-(isopropylsulfanyl)nicotinamide” are not available in my current knowledge base .Aplicaciones Científicas De Investigación

Fluorescent Analog Development

Nicotinamide 1,N(6)-ethenoadenine dinucleotide, a fluorescent analog of the coenzyme nicotinamide adenine dinucleotide (NAD+), has been synthesized to facilitate the study of enzymatic activities and intramolecular interactions. This development aids in understanding the dynamics of NAD+ in various biochemical processes, including dehydrogenase-catalyzed reactions (Barrio, Secrist, & Leonard, 1972).

Herbicidal Activity and Synthesis

Research on nicotinic acid derivatives, such as the synthesis of N-(arylmethoxy)-2-chloronicotinamides, has demonstrated potential herbicidal activity against specific plant species. These studies contribute to the development of novel, natural-product-based herbicides, showcasing the agricultural applications of nicotinamide derivatives (Yu et al., 2021).

Clinical Care and Cellular Metabolism

Nicotinamide plays a crucial role in cellular energy metabolism, oxidative stress modulation, and the regulation of cellular survival and death pathways. Its impact on diseases involving immune system dysfunction, diabetes, and aging-related conditions has been extensively studied, offering insights into therapeutic strategies and the molecular mechanisms underlying these diseases (Maiese, Zhong, Hou, & Shang, 2009).

DNA Damage and Repair

Nicotinamide's role in DNA damage response, mutagenesis, and repair mechanisms highlights its importance in maintaining genomic stability and preventing carcinogenesis. It serves as the primary precursor for NAD+, essential for ATP production and the functioning of the poly-ADP-ribose polymerase-1 (PARP-1), a key enzyme in the DNA repair process (Surjana, Halliday, & Damian, 2010).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-6-propan-2-ylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2OS/c1-10(2)20-14-8-3-11(9-17-14)15(19)18-13-6-4-12(16)5-7-13/h3-10H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACCAISPDMWXGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-6-(isopropylsulfanyl)nicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

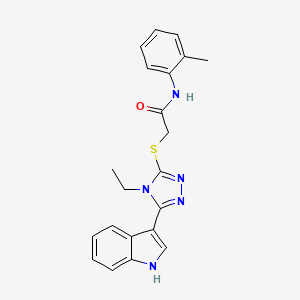

![1-(benzo[d]oxazol-2-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2878511.png)

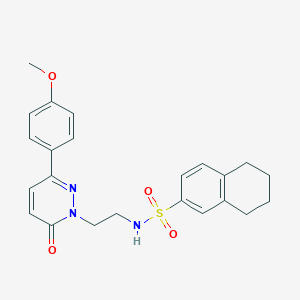

![3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}-N-(4-methoxybenzyl)benzamide](/img/structure/B2878513.png)

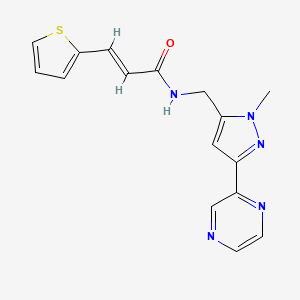

![5-((4-Benzhydrylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2878520.png)

![2-Fluoro-N-methyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzenesulfonamide](/img/structure/B2878521.png)

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-methoxybenzylidene)-2-methylpropanehydrazide](/img/structure/B2878522.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2878525.png)

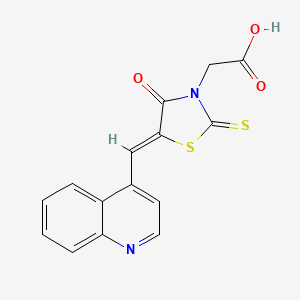

![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2878528.png)

![5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridin-2(1H)-one](/img/structure/B2878530.png)